4-methoxy-N-(2-phenylethyl)benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N-(2-PHENYLETHYL)BENZENE-1-CARBOTHIOAMIDE is an organic compound with a complex structure
Preparation Methods
The synthesis of 4-METHOXY-N-(2-PHENYLETHYL)BENZENE-1-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with 2-phenylethylamine in the presence of a base to form the intermediate 4-methoxy-N-(2-phenylethyl)benzamide. This intermediate is then treated with a thiolating agent such as Lawesson’s reagent to yield the final product .
Chemical Reactions Analysis
4-METHOXY-N-(2-PHENYLETHYL)BENZENE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(2-PHENYLETHYL)BENZENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-METHOXY-N-(2-PHENYLETHYL)BENZENE-1-CARBOTHIOAMIDE include:
4-Methoxy-N-(2-phenylethyl)benzamide: Differing by the presence of a carboxamide group instead of a carbothioamide group.
Benzene, 1-methoxy-4-(2-phenylethyl): Lacking the carbothioamide group entirely.
Benzene, 1-methoxy-4-(2-phenylethenyl): Featuring a double bond in the phenylethyl group.
Properties
Molecular Formula |
C16H17NOS |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-phenylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C16H17NOS/c1-18-15-9-7-14(8-10-15)16(19)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,19) |
InChI Key |
OTSVYPPHGQAORZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.